molecular formula C46H60FN3O13 B1683096 Tesetaxel CAS No. 333754-36-2

Tesetaxel

カタログ番号: B1683096
CAS番号: 333754-36-2
分子量: 882.0 g/mol
InChIキー: MODVSQKJJIBWPZ-VLLPJHQWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: テセタキセルは、天然に存在するタキサンから誘導された半合成化合物です。 合成には、経口バイオアベイラビリティと治療効果を高めるためにタキサンコア構造の修飾など、複数の手順が含まれます . テセタキセルおよび関連化合物の調製には、所望の化学構造を得るために特定の中間体と反応条件を使用します .

工業生産方法: テセタキセルの工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 プロセスには、中間体の単離と精製、それに続く活性医薬品成分を製造するための化学修飾の最終段階が含まれます .

科学的研究の応用

Introduction to Tesetaxel

This compound is an investigational oral chemotherapy agent belonging to the taxane class, which has been primarily studied for its efficacy in treating various cancers, particularly metastatic breast cancer. Its unique pharmacologic properties, such as a long terminal plasma half-life and low pill burden, make it a promising candidate in oncology. This article delves into the applications of this compound, focusing on its clinical studies and therapeutic potential.

Metastatic Breast Cancer

This compound has been investigated extensively for its effectiveness in treating metastatic breast cancer. Notably, the CONTESSA trial (NCT03326674) demonstrated that this compound, when combined with a reduced dose of capecitabine, significantly improved progression-free survival (PFS) compared to capecitabine alone.

  • Key Findings :
    • Median PFS : 9.8 months for this compound plus capecitabine vs. 6.9 months for capecitabine alone (hazard ratio = 0.716; p = 0.003) .
    • Overall Response Rate (ORR) : 57% in the combination group vs. 41% in the capecitabine-only group (p = 0.0002) .

Other Solid Tumors

In addition to breast cancer, this compound has been explored in various solid tumors, including colorectal and gastric cancers. The compound was administered both as monotherapy and in combination regimens across multiple studies.

  • Clinical Studies :
    • Over 1,200 patients participated in 26 clinical studies , with this compound being evaluated as both a first-line and salvage therapy .
    • The CONTESSA TRIO trial investigated this compound in combination with immune checkpoint inhibitors for triple-negative breast cancer patients .

Pharmacological Properties

This compound's distinct pharmacological profile contributes to its therapeutic potential:

  • Oral Administration : Allows for easier patient compliance.
  • Long Half-Life : Approximately 8 days, facilitating less frequent dosing .
  • No Hypersensitivity Reactions : Unlike some other taxanes, this compound has not shown significant allergic reactions during trials .

CONTESSA Trial Overview

ParameterThis compound + CapecitabineCapecitabine Alone
Median PFS9.8 months6.9 months
Hazard Ratio0.716-
Overall Response Rate (ORR)57%41%
p-value<0.0002-

Additional Investigations

  • CONTESSA 2 Trial : Focused on hormone receptor-positive, HER2-negative metastatic breast cancer with encouraging results regarding ORR and PFS.
  • CONTESSA TRIO Trial : Explored combinations of this compound with nivolumab, pembrolizumab, and atezolizumab for triple-negative breast cancer patients with PD-L1 expression .

Regulatory Status and Future Directions

Despite promising results in clinical trials, the development of this compound has faced challenges. The FDA indicated that the clinical data may not support approval for metastatic breast cancer or other solid tumors, leading to the discontinuation of its development . This decision underscores the importance of robust clinical evidence in securing regulatory approval.

生物活性

Tesetaxel is an investigational oral taxane derivative that has garnered interest for its potential in treating various cancers, particularly metastatic breast cancer (MBC). This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical trial findings, and safety profiles.

This compound functions as a microtubule inhibitor, similar to other taxanes like paclitaxel and docetaxel. It binds to β-tubulin, promoting microtubule assembly while inhibiting disassembly. This stabilization disrupts normal mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells. Notably, this compound exhibits unique properties that differentiate it from other taxanes:

  • Oral Administration : this compound can be taken orally, providing a low pill burden.
  • Extended Half-Life : It has a terminal plasma half-life of approximately 8 days, allowing for less frequent dosing (once every three weeks).
  • Resistance Profile : Preliminary studies suggest it may retain efficacy against chemotherapy-resistant breast cancer cell lines, making it a promising candidate for patients with limited treatment options .

Phase I Studies

A phase I trial aimed to establish the maximum tolerated dose (MTD) of this compound when combined with capecitabine in patients with advanced solid tumors. The study involved 27 patients and established the MTD as 27 mg/m² for this compound and 2,500 mg/m²/day for capecitabine. The most common dose-limiting toxicities were neutropenia and febrile neutropenia. Among evaluable patients, 82% achieved stable disease .

CONTESSA Trial

The CONTESSA trial was a pivotal phase 3 study comparing this compound plus a reduced dose of capecitabine versus capecitabine alone in patients with HER2-negative, hormone receptor-positive MBC. Key findings include:

  • Patient Population : 685 patients were enrolled.
  • Primary Endpoint : Progression-free survival (PFS) was significantly improved with the combination therapy compared to capecitabine alone.
  • Safety Profile : The combination was generally well-tolerated, although there was an increased incidence of febrile neutropenia (13%) compared to capecitabine alone .

Summary of Clinical Data

StudyPopulationTreatmentMTD (mg/m²)PFS ImprovementCommon Toxicities
Phase IAdvanced solid tumorsThis compound + Capecitabine27N/ANeutropenia, Stomatitis
CONTESSA TrialHER2-negative MBCThis compound + Reduced CapecitabineN/ASignificantFebrile Neutropenia

Safety and Tolerability

The safety profile of this compound has been characterized by manageable toxicities. In the CONTESSA trial, while there were treatment-related deaths (5 with combination therapy vs. 3 with capecitabine alone), the overall rate was consistent with expectations for combination chemotherapy regimens. Notably:

  • Only 4% of patients discontinued therapy due to toxicity.
  • Supportive measures like granulocyte colony-stimulating factor (G-CSF) were utilized to manage neutropenia effectively .

Future Directions

Despite promising results, the development of this compound faced challenges leading to its discontinuation for certain indications following FDA feedback on clinical data inadequacies . However, ongoing research continues to explore its potential applications in other malignancies and settings, including its ability to penetrate the central nervous system (CNS), which could broaden its therapeutic scope .

特性

IUPAC Name

[(2R,4S,6S,7R,10R,13S,14R,15S,16S,18S)-13-acetyloxy-4-[(dimethylamino)methyl]-18-[(2R,3S)-3-(3-fluoropyridin-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-16-hydroxy-7,19,20,20-tetramethyl-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H60FN3O13/c1-24-28(58-40(54)34(52)33(32-27(47)17-14-20-48-32)49-41(55)63-42(3,4)5)21-46(56)38(61-39(53)26-15-12-11-13-16-26)36-44(8,19-18-29-45(36,23-57-29)62-25(2)51)37-35(31(24)43(46,6)7)59-30(60-37)22-50(9)10/h11-17,20,28-30,33-38,52,56H,18-19,21-23H2,1-10H3,(H,49,55)/t28-,29+,30+,33-,34+,35+,36-,37+,38-,44+,45-,46+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODVSQKJJIBWPZ-VLLPJHQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3C(C4(CCC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=C(C=CC=N6)F)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)C)OC(O3)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H]3[C@H]([C@@]4(CC[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C6=C(C=CC=N6)F)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)C)O[C@@H](O3)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H60FN3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870326
Record name Tesetaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

882.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333754-36-2
Record name Tesetaxel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333754-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tesetaxel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333754362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tesetaxel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12019
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tesetaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TESETAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG97LO5M8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tesetaxel
Reactant of Route 2
Reactant of Route 2
Tesetaxel
Reactant of Route 3
Reactant of Route 3
Tesetaxel
Reactant of Route 4
Tesetaxel
Reactant of Route 5
Tesetaxel
Reactant of Route 6
Reactant of Route 6
Tesetaxel

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。